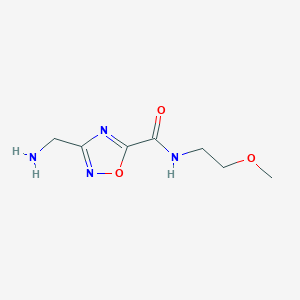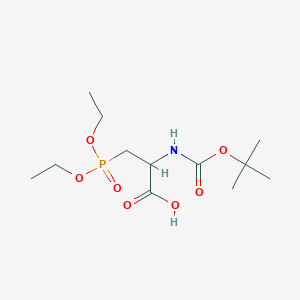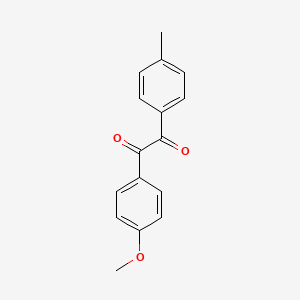
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride is a synthetic organic compound It features a diazepane ring substituted with two pentenyl chains, each bearing a trimethoxycyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride typically involves multiple steps:
Formation of the Pentenyl Chain: The pentenyl chain can be synthesized through a series of reactions starting from commercially available precursors. This may involve alkylation, reduction, and functional group transformations.
Attachment of Trimethoxycyclohexyl Groups: The trimethoxycyclohexyl groups can be introduced via nucleophilic substitution or other suitable reactions.
Formation of the Diazepane Ring: The diazepane ring can be formed through cyclization reactions involving appropriate diamine precursors.
Final Assembly: The final compound is assembled by linking the pentenyl chains to the diazepane ring, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane Derivatives: Compounds with similar diazepane ring structures.
Trimethoxycyclohexyl Compounds: Molecules containing the trimethoxycyclohexyl group.
Pentenyl Substituted Compounds: Compounds with pentenyl chains.
Uniqueness
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C33H62Cl2N2O6 |
|---|---|
Poids moléculaire |
653.8 g/mol |
Nom IUPAC |
1,4-bis[(E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-enyl]-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C33H60N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,26-33H,7-8,11-13,16-25H2,1-6H3;2*1H/b14-9+,15-10+;; |
Clé InChI |
SJIRGRXDVRBRQJ-CHBZAFCASA-N |
SMILES isomérique |
COC1C(C(CC(C1)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3CC(C(C(C3)OC)OC)OC)OC)OC.Cl.Cl |
SMILES canonique |
COC1CC(CC(C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3CC(C(C(C3)OC)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)







![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)


